Tributyl aconitate is a plasticizer derived from renewable resources. Plasticizers are additives that enhance the flexibility and elasticity of polymers. Research has explored tributyl aconitate as a potential substitute for phthalate-based plasticizers, which have raised concerns about environmental and human health effects [1]. Studies have investigated its compatibility with polyvinyl chloride (PVC) and its impact on the mechanical properties of the final material [2].
*Source 1: Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate | C18H30O6 - PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/tributyl-Z-prop-1-ene-1_2_3-tricarboxylate*Source 2: 1-プロペン-1,2,3-トリカルボン酸トリブチル | 7568-58-3 - ChemicalBook: [ tributyl aconitate chemicalbook ON m.chemicalbook.com]
Tributyl prop-1-ene-1,2,3-tricarboxylate is an organic compound with the molecular formula C₁₈H₃₀O₆ and a molecular weight of 342.4272 g/mol. It is also known by various names such as tributyl aconitate and tri-n-butyl aconitate. This compound is recognized for its structural similarity to other tricarboxylic acids, particularly propane-1,2,3-tricarboxylic acid, which is a key intermediate in metabolic pathways such as the Krebs cycle .
Additionally, it can react with nucleophiles due to the electrophilic nature of its carbonyl groups.
This compound exhibits biological activity by acting as an inhibitor of aconitase, an enzyme in the Krebs cycle. By inhibiting aconitase, tributyl prop-1-ene-1,2,3-tricarboxylate disrupts the conversion of citric acid to isocitric acid, thus influencing metabolic processes. This inhibition has implications in studying metabolic disorders and cancer biology .
Tributyl prop-1-ene-1,2,3-tricarboxylate can be synthesized through several methods:
Interaction studies involving tributyl prop-1-ene-1,2,3-tricarboxylate primarily focus on its binding affinity with aconitase. Research indicates that this compound binds effectively to the active site of aconitase due to its structural similarity to citric acid but lacks the necessary hydroxyl group for catalysis . Such studies are crucial for understanding metabolic regulation and potential therapeutic targets.
Several compounds share structural similarities with tributyl prop-1-ene-1,2,3-tricarboxylate:
Compound Name | Structure Type | Unique Features |
---|---|---|
Propane-1,2,3-tricarboxylic acid | Tricarboxylic acid | Naturally occurring; involved in metabolic pathways |
Butane-1,2-dicarboxylic acid | Dicarboxylic acid | Simpler structure; fewer carboxylic groups |
Citric acid | Tricarboxylic acid | Essential metabolic intermediate; more hydroxyl groups |
Uniqueness: Tributyl prop-1-ene-1,2,3-tricarboxylate is unique due to its esterified form and specific inhibition of aconitase compared to other similar compounds that may not exhibit such targeted biological activity .